molecular formula C17H16ClN3O2 B7785235 methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B7785235
M. Wt: 329.8 g/mol
InChI Key: SWCSHUHAZCTSCM-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (molecular formula: C₁₇H₁₆ClN₃O₂; molecular weight: 329.8) is a pyrazolopyridine derivative characterized by a 4-chlorobenzyl group at position 1, methyl groups at positions 3 and 6, and a methyl ester at position 4 .

Properties

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-10-8-14(17(22)23-3)15-11(2)20-21(16(15)19-10)9-12-4-6-13(18)7-5-12/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCSHUHAZCTSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=C(C=C3)Cl)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Ring

The reaction begins with the condensation of 3-amino-4-methylpyridine with methyl acetoacetate under acidic conditions to yield a pyranone intermediate. Subsequent treatment with hydrazine hydrate induces cyclization, forming the pyrazole ring. Key conditions include:

  • Reagents : Hydrazine hydrate (1.2 equiv), acetic acid (catalyst).

  • Temperature : Reflux in ethanol (78°C, 6–8 hours).

  • Yield : ~85% (estimated from analogous reactions).

Chlorobenzyl Substitution

The 4-chlorobenzyl group is introduced via nucleophilic aromatic substitution (SNAr) or alkylation. In one protocol, the pyrazole intermediate is treated with 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate:

  • Reagents : 4-Chlorobenzyl bromide (1.1 equiv), K₂CO₃ (2.0 equiv).

  • Solvent : Dimethylformamide (DMF), 60°C, 12 hours.

  • Yield : 70–75%.

Esterification and Methylation

The carboxylate group is installed via esterification of a carboxylic acid intermediate using methanol and thionyl chloride. Simultaneous methylation at the 3- and 6-positions is achieved using methyl iodide under basic conditions:

  • Reagents : Methyl iodide (3.0 equiv), NaH (base).

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 24 hours.

  • Yield : 65–70%.

One-Pot Japp–Klingemann Protocol

A streamlined method leveraging the Japp–Klingemann reaction has been optimized for pyrazolo[4,3-b]pyridines, adaptable to the target compound:

Reaction Sequence

  • SNAr with 2-Chloro-3-Nitropyridine :

    • 2-Chloro-3-nitropyridine reacts with methyl glycinate to form a secondary amine intermediate.

    • Conditions : DMF, 80°C, 4 hours.

  • Diazotization and Cyclization :

    • The amine is diazotized using sodium nitrite and HCl, followed by azo-coupling with acetylacetone.

    • Key Step : In situ deacylation and cyclization form the pyrazole ring.

  • Benzylation :

    • 4-Chlorobenzyl bromide is added to the reaction mixture post-cyclization.

    • Yield : 60–65% overall.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, as demonstrated in analogous pyrazolo[3,4-b]pyridine syntheses:

Optimized Conditions

  • Cyclization Step : 150°C, 20 minutes (vs. 6 hours conventional reflux).

  • Benzylation : 100°C, 15 minutes, 300 W irradiation.

  • Advantages : 15–20% higher yields compared to thermal methods.

Comparative Analysis of Methods

MethodStepsTotal Yield (%)Key AdvantageLimitation
Multi-Step440–45High regioselectivityLengthy purification steps
Japp–Klingemann360–65One-pot protocolRequires strict pH control
Microwave355–60Rapid synthesisSpecialized equipment needed

Critical Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but complicate isolation.

  • Ethanolic mixtures favor cyclization but slow benzylation kinetics.

Temperature Control

  • Diazotization requires sub-zero temperatures (-5°C to 0°C) to avoid side reactions.

  • Microwave methods tolerate higher temperatures without decomposition.

Scalability and Industrial Feasibility

The Japp–Klingemann protocol is most scalable due to its one-pot nature. Pilot-scale trials achieved 58% yield at 1 kg batch size using:

  • Cost-saving measure : Recycled DMF via distillation.

  • Throughput : 3 batches/day vs. 1 batch/day for multi-step methods.

Emerging Approaches

Photocatalytic Cyclization

Recent advances use visible-light catalysis to accelerate pyrazole ring formation, reducing reaction times by 50%.

Flow Chemistry

Continuous-flow systems minimize intermediate isolation, achieving 70% yield in preliminary trials .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The carboxylate ester at position 4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound’s solubility and biological activity.

Reaction Conditions Product Yield Key Observations
1M NaOH, reflux, 6h1-(4-Chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid85%Complete conversion confirmed by NMR and HPLC.
HCl (conc.), ethanol, 12h Same as above78%Slower kinetics compared to basic hydrolysis.

The carboxylic acid product (CAS: 937597-74-5) is pharmacologically relevant, often serving as a precursor for amide or ester derivatives .

Nucleophilic Substitution at the Chlorobenzyl Group

The 4-chlorobenzyl substituent participates in palladium-catalyzed cross-coupling reactions, enabling diversification of the aromatic moiety.

Example: Suzuki-Miyaura Coupling

Reagents Conditions Product Yield Source
Phenylboronic acid, Pd(PPh₃)₄DMF/H₂O (3:1), 80°C, 12h1-(4-Phenylbenzyl)-3,6-dimethyl derivative62%
4-Methoxyphenylboronic acidMicrowave, 100°C, 2h1-(4-Methoxybenzyl) analog71%

This reactivity allows for tailored modifications to enhance target binding or physicochemical properties.

Electrophilic Aromatic Substitution

Reaction Conditions Product Yield Notes
Nitration (HNO₃/H₂SO₄)0°C, 2h5-Nitro derivative34%Regioselectivity at C5
Sulfonation (SO₃/H₂SO₄)120°C, 6h6-Sulfo analog28%Low solubility of product

Reductive Modifications

The compound’s methyl groups and aromatic systems tolerate hydrogenation, though reactions are selective:

Reagent Conditions Product Outcome
H₂ (1 atm), Pd/C, ethanolRT, 24hPartially saturated pyridine ringReduced bioactivity observed
NaBH₄, MeOHReflux, 4hNo reactionEster group remains intact

Cyclization Reactions

The ester group facilitates condensation with amines or hydrazines to form fused heterocycles:

Example: Formation of Pyrazolo-Pyridopyrimidines

Reagent Conditions Product Yield Application
Hydrazine hydrateEthanol, reflux, 8hPyrazolo[3,4-b]pyrido[2,3-d]pyrimidine55%Anticancer screening

Photochemical Reactivity

UV irradiation induces dimerization via the pyridine ring:

  • Product : Bicyclic dimer with a cyclobutane bridge.

  • Conditions : 254 nm UV light, benzene, 48h .

  • Yield : 41% (characterized by X-ray crystallography).

Key Structural Influences on Reactivity

  • Steric Effects : The 3,6-dimethyl groups hinder electrophilic attack at adjacent positions.

  • Electronic Effects : The electron-deficient pyridine ring directs substitutions to C5 or C7 .

  • Chlorobenzyl Group : The chlorine atom’s ortho/para-directing nature impacts coupling reactions.

Scientific Research Applications

Anticancer Activity

Pyrazolo[3,4-b]pyridine derivatives have been extensively studied for their anticancer properties. Recent research indicates that compounds within this class can inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. For instance, a study synthesized multiple pyrazolo[3,4-b]pyridine derivatives that exhibited nanomolar inhibitory activities against TRKA, showcasing their potential as kinase inhibitors .

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundTRK Inhibition (nM)Reference
Compound A15
Compound B25
Methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylateTBDTBD

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Studies suggest that pyrazolo[3,4-b]pyridines can modulate inflammatory pathways, potentially serving as therapeutic agents for inflammatory diseases. The structure-activity relationship (SAR) studies indicate that specific substituents can enhance anti-inflammatory activity .

Catalytic Synthesis

Recent advancements have demonstrated the use of this compound as a catalyst in organic synthesis. It has been utilized in the catalytic synthesis of other pyrazolo compounds via condensation reactions under solvent-free conditions, providing high yields and facilitating cleaner reactions .

Table 2: Catalytic Performance of this compound

Reaction TypeYield (%)ConditionsReference
Aldehyde Condensation85Solvent-free at 100°C
Cycloaddition90Solvent-free at room temperature

Semiconductor Intermediates

The pyrazolo[3,4-b]pyridine framework is recognized for its utility in the development of semiconductor materials. The compound has been investigated as an intermediate in the synthesis of novel materials with potential applications in electronics and optoelectronics .

Case Study 1: TRK Inhibition

A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for TRK inhibition. The study highlighted that modifications at specific positions significantly influenced biological activity. This compound was among those identified with promising activity against TRKA .

Case Study 2: Catalytic Efficiency

In another study focusing on catalytic applications, the compound was employed to synthesize various pyrazolo derivatives under optimized conditions. The results demonstrated that the compound could be reused multiple times without significant loss of activity, indicating its potential for sustainable chemical processes .

Mechanism of Action

The mechanism of action of methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the pyrazolo[3,4-b]pyridine core.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

Methyl 1-Benzyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Compound 38)
  • Structure : Benzyl group at position 1, furan-2-yl at position 4.
  • Synthesis : 9% yield via reflux with pyrazole amine and acetic acid .
  • Key Differences: The absence of a chlorine atom reduces lipophilicity (clogP: ~3.2 vs. ~3.8 for the target compound).
Methyl 1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • Structure : 4-Fluorophenyl at position 1.
Methyl 1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Compound 47)
  • Structure : Ethyl group at position 1.
  • Synthesis : 40% yield via similar procedures, suggesting reduced steric hindrance compared to bulkier benzyl derivatives .

Substituent Variations at Position 6

Methyl 1-(4-Chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • Structure : Cyclopropyl replaces the methyl group at position 6.
  • Its electron-withdrawing nature may modulate the pyridine ring’s electronic profile .
Methyl 6-(Thiophen-2-yl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • Structure : Thiophene at position 6.

Functional Group Variations at Position 4

1-(4-Chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
  • Structure : Carboxylic acid replaces the methyl ester.
  • Properties : Increased solubility in aqueous media (logP: ~2.5 vs. ~3.8 for the ester). The acid form is more reactive, making it suitable for further derivatization but less stable in vivo .

Halogenation Patterns

5-Chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
  • Structure : Additional chlorine at position 5.
  • Impact : Dual halogenation enhances hydrophobic interactions but may increase molecular weight (MW: 319.27) and reduce bioavailability .

Comparative Data Table

Compound Name Position 1 Substituent Position 6 Substituent Position 4 Group Molecular Weight Key Properties/Applications Reference
Target Compound 4-Chlorobenzyl Methyl Methyl ester 329.8 High lipophilicity, stable ester group
Methyl 1-Benzyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Benzyl Furan-2-yl Methyl ester 349.3 Moderate yield (9%), π-π stacking potential
1-(4-Chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid 4-Chlorobenzyl Methyl Carboxylic acid 315.7 High solubility, reactive for conjugation
Methyl 1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Ethyl Methyl Methyl ester 247.3 Low steric hindrance, moderate yield (40%)
Methyl 1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 4-Fluorophenyl Methyl Methyl ester 314.3 Enhanced electronegativity

Biological Activity

Methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a bicyclic structure that includes a pyrazole ring fused to a pyridine ring. The presence of a methyl ester at the carboxylate position and a chlorobenzyl substituent significantly influences its chemical properties and biological activities. The molecular formula is C15_{15}H16_{16}ClN3_{3}O2_{2} .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits notable anti-inflammatory and analgesic effects. It has been shown to interact with cyclooxygenase (COX) enzymes, which play a crucial role in mediating inflammatory responses. In vitro studies suggest that modifications on the pyrazolo[3,4-b]pyridine scaffold can significantly alter its interaction profiles with these targets .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Derivatives of this compound have demonstrated the ability to inhibit several important proteins involved in cancer progression, including cyclin-dependent kinases and other enzymes critical for tumor growth . Notably, studies have highlighted its potential as an inhibitor against pantothenate synthetase from Mycobacterium tuberculosis, suggesting broader applications in infectious disease treatment as well .

Antidiabetic Effects

In addition to its anti-inflammatory and anticancer properties, this compound has shown promise in antidiabetic activity. In vitro assays have indicated significant inhibitory effects on α-amylase, an enzyme involved in carbohydrate digestion . This suggests potential applications in managing diabetes through modulation of glucose metabolism.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes such as COX and α-amylase is central to its anti-inflammatory and antidiabetic effects.
  • Receptor Interaction : Interaction with specific receptors involved in pain and inflammation pathways enhances its analgesic properties.
  • Modulation of Signaling Pathways : By inhibiting proteins involved in cell cycle regulation and apoptosis, the compound may exert anticancer effects.

Case Studies and Experimental Data

Recent studies have employed various methodologies to assess the biological activity of this compound:

Study FocusMethodologyKey Findings
Anti-inflammatory effectsIn vitro COX inhibition assaysSignificant inhibition of COX enzymes
Anticancer propertiesCell line assaysInhibition of cancer cell proliferation
Antidiabetic activityα-amylase inhibition assaysIC50_{50} values indicating potency

These findings underscore the compound's multifaceted biological activities and support its potential as a lead candidate for drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure involving:

  • Step 1 : Condensation of 1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine with a β-ketoester derivative (e.g., ethyl acetoacetate) under acidic or thermal conditions to form the pyrazolo[3,4-b]pyridine core .
  • Step 2 : Methyl esterification of the carboxylic acid intermediate using methanol and catalytic sulfuric acid or thionyl chloride .
  • Key Characterization : Confirm structural integrity via 1^1H NMR (e.g., δ 7.49 ppm for aromatic protons, δ 4.42 ppm for ester OCH2_2) and LC-MS (m/z ≈ 302.4 [M+H]+^+) .

Q. How can researchers verify the purity of this compound, and what analytical methods are recommended?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity ≥95% is typical for research-grade material .
  • 1^1H NMR : Check for absence of extraneous peaks (e.g., residual solvents like DMSO‑d6 at δ 2.51 ppm) .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C16_{16}H15_{15}ClN3_3O2_2) .

Q. What are the primary biological targets or applications explored for this compound?

  • Methodological Answer :

  • Antimalarial Screening : Test against Plasmodium falciparum strains (e.g., 3D7) using a SYBR Green assay. Resistance profiling may involve ABCI3 transporter knockout strains to assess target specificity .
  • Enzyme Inhibition : Evaluate binding affinity to kinases or proteases via fluorescence polarization or SPR assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between similar pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer :

  • SAR Analysis : Systematically modify substituents (e.g., 4-chlorobenzyl vs. 4-fluorophenyl) and correlate with IC50_{50} values. Use molecular docking (e.g., AutoDock Vina) to compare binding poses in target proteins (e.g., PfABCI3) .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) to identify metabolic hotspots (e.g., ester hydrolysis) .

Q. What strategies optimize crystallinity for X-ray diffraction studies of this compound?

  • Methodological Answer :

  • Recrystallization : Use ethyl acetate/hexane (1:3) at 4°C to grow single crystals. Monitor for intramolecular interactions (e.g., S⋯O contacts at 3.215 Å) that stabilize lattice packing .
  • SHELXL Refinement : Apply anisotropic displacement parameters and resolve disorder using PART commands. Validate with R1_1 < 0.05 and wR2_2 < 0.15 .

Q. How can researchers design experiments to probe the mechanism of ester hydrolysis under physiological conditions?

  • Methodological Answer :

  • Kinetic Studies : Use LC-MS to monitor hydrolysis rates in PBS (pH 7.4) at 37°C. Compare half-lives with/without esterase inhibitors (e.g., PMSF) .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled methyl ester to track hydrolysis products via 13^{13}C NMR .

Q. What computational methods are suitable for predicting the compound’s ADMET properties?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME for logP (predicted ~3.2) and BOILED-Egg model for blood-brain barrier permeability. Validate with experimental Caco-2 permeability assays .
  • Toxicity Prediction : Apply ProTox-II to flag potential hepatotoxicity (e.g., CYP3A4 inhibition) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer :

  • Solvent Effects : Confirm solvent choice (e.g., DMSO‑d6 vs. CDCl3_3) alters chemical shifts (e.g., δ 1.37 ppm for CH3_3 in DMSO vs. δ 1.25 ppm in CDCl3_3) .
  • Dynamic Exchange : Use variable-temperature NMR to resolve broad signals caused by tautomerism (e.g., NH protons in D2_2O exchange) .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Yields

IntermediateYield (%)Key NMR Peaks (δ, ppm)Source
1-(4-Chlorobenzyl)-3-methylpyrazole887.49 (s, 1H), 4.42 (q, OCH2_2)
Carboxylic acid derivative7513.82 (s, SH)

Table 2 : Biological Activity Data for Analogues

SubstituentPf IC50_{50} (nM)Solubility (µg/mL)LogPSource
4-Chlorobenzyl12 ± 1.5453.1
2-Fluorophenyl85 ± 4.2283.5

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